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Compound of Interest

Compound Name: Tetrakis(trimethylsiloxy)silane

Cat. No.: B1585261 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Data
Tetrakis(trimethylsiloxy)silane, identified by the CAS number 3555-47-3, is a notable

organosilicon compound with the chemical formula Si[OSi(CH₃)₃]₄.[1] This colorless liquid is a

key precursor in materials science, particularly valued for its role in creating silicon-based thin

films. Its distinct molecular architecture, featuring a central silicate core tetrahedrally bonded to

four trimethylsiloxy groups, provides it with unique properties suitable for various advanced

applications. This guide offers a detailed examination of its chemical and physical

characteristics, synthesis methods, applications, and safety protocols, emphasizing

experimental procedures and technical specifications.

A compilation of the essential quantitative data for Tetrakis(trimethylsiloxy)silane is provided

in the table below.
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Property Value

CAS Number 3555-47-3[1]

Molecular Formula C₁₂H₃₆O₄Si₅[1]

Molecular Weight 384.84 g/mol [1]

Appearance Colorless liquid[2]

Density 0.87 g/mL at 25 °C[1]

Boiling Point 103-106 °C at 2 mmHg[1]

Refractive Index n20/D 1.389[1]

Flash Point 76 °C (closed cup)[1]

InChI Key VNRWTCZXQWOWIG-UHFFFAOYSA-N[1]

SMILES

C--INVALID-LINK--(C)O--INVALID-LINK--

(C)C">Si(O--INVALID-LINK--(C)C)O--INVALID-

LINK--(C)C[1]

Synthesis Protocol
A detailed experimental procedure for the synthesis of Tetrakis(trimethylsiloxy)silane is

outlined below.

Experimental Protocol: Synthesis of
Tetrakis(trimethylsiloxy)silane[3]
Materials and Equipment:

Silicon tetrachloride (1.0 mol, 169.9 g)

Trimethylchlorosilane (4.5 mol, 488.7 g)

Trifluoromethanesulfonic acid (15.0 g)

Water (10 mol, 180.0 g)
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Anhydrous sodium sulfate

Ice

1 L four-necked flask

Mechanical stirrer

Ice water bath

Dropping funnel

Gas absorption apparatus for HCl

Separatory funnel

Distillation setup

Procedure:

Charge a 1 L four-necked flask with silicon tetrachloride (1.0 mol) and trimethylchlorosilane

(4.5 mol).

Introduce trifluoromethanesulfonic acid (15.0 g) into the flask.

Initiate stirring at a rate of 120 rpm and cool the flask to a temperature range of 0 to -10 °C

using an ice water bath.

Add water (10 mol) dropwise to the reaction mixture over a 3-hour period. The hydrogen

chloride gas generated during this addition should be neutralized using a water falling film

trap.

Following the complete addition of water, allow the reaction to age for an additional 2 hours

while maintaining the temperature between 0 and 10 °C.

Transfer the cooled reaction mixture to a separatory funnel and let it stand for 15 minutes to

facilitate phase separation.
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Isolate the upper organic layer, which contains the crude product, by draining and discarding

the lower aqueous hydrochloric acid phase.

Wash the crude Tetrakis(trimethylsiloxy)silane four times with 200 g portions of water.

Dry the organic phase over 20 g of anhydrous sodium sulfate for 8 hours.

Purify the final product via distillation. This process is expected to yield approximately 98.4%

of Tetrakis(trimethylsiloxy)silane with a purity of 98.2%, as confirmed by gas

chromatography.[3]

Key Applications
The principal application of Tetrakis(trimethylsiloxy)silane lies in its use as a precursor in

Plasma Enhanced Chemical Vapor Deposition (PECVD) for the fabrication of silicon-based thin

films, including silicon dioxide (SiO₂) and silicon oxycarbide (SiCOH). These films are integral

to the microelectronics industry and are also employed as protective coatings.

PECVD of Nanostructured SiO₂-like Films
Tetrakis(trimethylsiloxy)silane is utilized for the atmospheric pressure deposition of

nanostructured films that are chemically similar to silicon dioxide.[4][5] The morphology of

these films can be controlled by adjusting the plasma conditions, allowing for the creation of

surfaces ranging from compact and smooth to complex, nano-dendritic 3D structures.[4][5]

Equipment and Materials:

Atmospheric pressure plasma jet system (microwave or radiofrequency)

Precursor bubbler

Mass flow controllers

Substrate holder

Tetrakis(trimethylsiloxy)silane (TTMS)

Argon (carrier gas)
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Substrates (e.g., silicon wafers, glass)

Procedure:

Fill the bubbler with liquid TTMS precursor.

Utilize argon as a carrier gas, with flow rates between 90 and 435 sccm, to transport TTMS

vapors to the plasma jet. The precursor flow rate can be confirmed by gravimetric analysis.

Maintain a main argon gas flow of 2.6 slm through the plasma jet.

Position the substrate approximately 6 mm from the nozzle of the discharge tube.

Generate the plasma using either a microwave (2.45 GHz) or a radiofrequency (27.12 MHz)

source. Typical power settings are in the range of 6 to 15 W for the RF jet and higher, around

235 W, for the microwave jet.[4][5]

A standard deposition time is approximately 5 minutes.[4][5]

The resulting films possess a chemical composition approaching that of SiO₂, with a carbon

content of less than 5%.[4][5]

Surface Modification of Biomaterials
While specific studies detailing the use of Tetrakis(trimethylsiloxy)silane for biomaterial

surface modification are not prevalent, the broader class of organosilanes is extensively used

for such purposes.[6][7][8][9] This process generally involves the hydrolysis of the silane's

alkoxy groups to form reactive silanols. These silanols then undergo condensation with

hydroxyl groups present on the biomaterial's surface, resulting in a durable, covalent bond.

This technique can be employed to alter surface properties, such as hydrophobicity. The

molecular structure of Tetrakis(trimethylsiloxy)silane suggests its potential for similar

applications.

Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H and ¹³C NMR are fundamental techniques for the structural elucidation and characterization

of Tetrakis(trimethylsiloxy)silane.

Equipment and Materials:

NMR Spectrometer (400 MHz or higher)

Standard NMR tubes

Tetrakis(trimethylsiloxy)silane sample

Deuterated solvent (e.g., CDCl₃)

Tetramethylsilane (TMS) as an internal standard

Sample Preparation:

Dissolve a small quantity of the Tetrakis(trimethylsiloxy)silane sample in the chosen

deuterated solvent within an NMR tube.

Add a trace amount of TMS to serve as an internal reference (0 ppm).

Typical ¹³C NMR Acquisition Parameters:

Pulse Program: zgdc30 (for quantitative analysis without the Nuclear Overhauser Effect,

zgpg30 is also suitable)

Acquisition Time (AQ): Approximately 1.0 s

Relaxation Delay (D1): Approximately 2.0 s

Number of Scans (NS): 128 or higher, contingent on sample concentration.

Pulse Width (P1): Calibrated for a 30° pulse angle.

Spectral Width (sw): Approximately 250 ppm, centered around 100 ppm.

¹H NMR spectra can typically be acquired with a shorter relaxation delay and a reduced

number of scans.
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Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective method for determining the purity of

Tetrakis(trimethylsiloxy)silane and for its quantification in diverse sample matrices.

Equipment and Materials:

Gas Chromatograph coupled to a Mass Spectrometer

GC column appropriate for organosilicon compounds (e.g., DB-5ms)

Tetrakis(trimethylsiloxy)silane sample

High-purity solvent for dilution (e.g., hexane)

Typical GC-MS Parameters:

Injector Temperature: 250 °C

Oven Temperature Program: Initial temperature of 50 °C for 2 minutes, followed by a ramp of

10 °C/min to 280 °C, with a final hold for 5 minutes.

Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Ion Source Temperature: 230 °C

MS Quadrupole Temperature: 150 °C

Mass Range: m/z 40-500

Reaction Mechanisms and Pathways
Hydrolysis and Condensation
The hydrolysis and condensation of alkoxysilanes are cornerstone reactions in sol-gel science

and surface chemistry. Although specific kinetic data for Tetrakis(trimethylsiloxy)silane are

not widely published, the general mechanism for alkoxysilanes is well-understood.[10][11][12]

[13]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b1585261?utm_src=pdf-body
https://www.benchchem.com/product/b1585261?utm_src=pdf-body
https://www.benchchem.com/product/b1585261?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6473841/
https://www.semanticscholar.org/paper/Kinetics-of-the-hydrolysis-and-condensation-of-a-Osterholtz-Pohl/3bff4943a9fe0fd8572f4c11f4ae92427ae84bdc
https://brinkerlab.unm.edu/assets/publications/1985-1989-publications/brinkerhydrolysis1988.pdf
https://www.researchgate.net/publication/248334033_Kinetic_analysis_of_organosilane_hydrolysis_and_condensation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This process occurs in two primary stages:

Hydrolysis: The Si-O-Si bonds of the trimethylsiloxy moieties undergo hydrolysis to yield

silanol groups (Si-OH) and trimethylsilanol. This reaction can be catalyzed by either acids or

bases.

Condensation: The resultant silanol groups can then condense with other silanols to form

extended siloxane (Si-O-Si) networks, with the concurrent elimination of water or alcohol.

The kinetics of these reactions are dependent on several factors, including pH, water

concentration, solvent choice, and temperature.[13][14]

Safety and Handling
Tetrakis(trimethylsiloxy)silane is designated as a hazardous chemical. A summary of its GHS

hazard classifications is provided below.

Hazard Class Hazard Statement

Skin Irritation H315: Causes skin irritation[1]

Eye Irritation H319: Causes serious eye irritation[1]

Specific target organ toxicity — single exposure H335: May cause respiratory irritation[1]

Recommended Handling Procedures:[1]

Always wear appropriate protective gloves, clothing, and eye/face protection.

Conduct all work in a well-ventilated area or outdoors.

Avoid inhaling any dust, fumes, gas, mist, vapors, or spray.

Thoroughly wash any exposed skin after handling.

Store in a tightly sealed container in a well-ventilated location.
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Relevance to Drug Development and Signaling
Pathways
At present, there is a lack of scientific literature detailing any direct application of

Tetrakis(trimethylsiloxy)silane in drug development, drug delivery platforms, or the

modulation of biological signaling pathways. While silica-based nanomaterials are a subject of

investigation for drug delivery, the research has predominantly centered on materials

synthesized from other precursors, such as tetraethyl orthosilicate (TEOS).[15][16] Similarly,

biocompatibility assessments have been performed on generic silica surfaces, but not

specifically on films produced from Tetrakis(trimethylsiloxy)silane.[6] Consequently, the

potential utility of this compound in the biomedical arena remains an open area for future

research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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